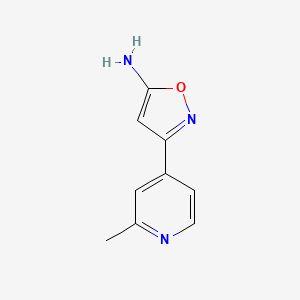![molecular formula C10H8N2O3 B13596064 1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylicacid](/img/structure/B13596064.png)
1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H8N2O3 It is characterized by the presence of a cyclopropane ring, a carboxylic acid group, and a cyanopyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid typically involves the reaction of 5-cyanopyridine-2-ol with cyclopropane-1-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanopyridine moiety to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopyridine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
科学研究应用
1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanopyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The cyclopropane ring and carboxylic acid group can also contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring, cyanopyridine moiety, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
属性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
1-(5-cyanopyridin-2-yl)oxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-7-1-2-8(12-6-7)15-10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14) |
InChI 键 |
KNDDGXZMHGIMDN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C(=O)O)OC2=NC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}aceticacidhydrochloride](/img/structure/B13595983.png)
![2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile](/img/structure/B13596007.png)








![{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride](/img/structure/B13596071.png)

![Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate](/img/structure/B13596079.png)

